molecular formula C15H24ClNO2 B1672219 Isobucaine hydrochloride CAS No. 3562-15-0

Isobucaine hydrochloride

Cat. No.: B1672219
CAS No.: 3562-15-0
M. Wt: 285.81 g/mol
InChI Key: HVBPUDDMBXSIGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobucaine hydrochloride involves a reductive amination reaction between aminomethyl propanol and isobutanal . This reaction produces N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine. The subsequent acylation of this amine with benzoyl chloride initially forms an amide, which undergoes an N to O acyl migration under acidic conditions to yield isobucaine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Isobucaine hydrochloride primarily undergoes substitution reactions due to the presence of the benzoate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bond .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include benzoyl chloride for acylation and various acids or bases for hydrolysis. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include its hydrolyzed derivatives, such as benzoic acid and the corresponding amine .

Mechanism of Action

Isobucaine hydrochloride exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in the numbing of the targeted area, providing effective local anesthesia . The molecular targets include voltage-gated sodium channels, which are crucial for nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: Known for its longer duration of action compared to isobucaine hydrochloride.

    Procaine: An older local anesthetic with a shorter duration of action and different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance between efficacy and duration of action. Its synthesis and reaction conditions also differ from those of other local anesthetics, making it a valuable compound in both research and clinical settings .

Properties

CAS No.

3562-15-0

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

[2-methyl-2-(2-methylpropylamino)propyl] benzoate;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13;/h5-9,12,16H,10-11H2,1-4H3;1H

InChI Key

HVBPUDDMBXSIGP-UHFFFAOYSA-N

SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isobucaine hydrochloride;  Isobucaine HCl;  Isobucaine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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